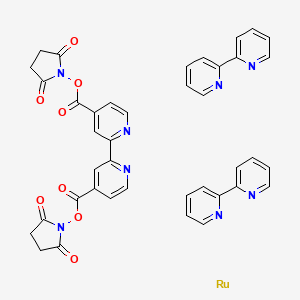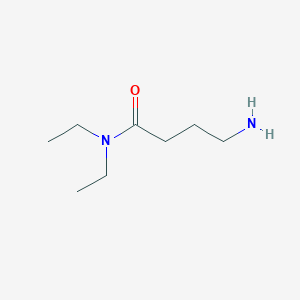
Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoinduced Energy and Electron Transfer Processes : Ruthenium bipyridine complexes are used in supramolecular species, displaying distinct absorption spectra and electrochemical properties. These complexes have applications in understanding energy transfer mechanisms, which is crucial in fields like solar energy conversion (Cola et al., 1993).
Photolabile Caging Groups for Amines : These complexes have been synthesized as photolabile protecting groups. Upon irradiation with visible light, they release ligands like butylamine and serotonin, suggesting potential applications in controlled release technologies and biological studies (Zayat et al., 2006).
Dye-Sensitized Solar Cells (DSSCs) : Ruthenium bipyridine complexes with high molar extinction coefficients have been developed for thin film DSSCs. Their ability to efficiently convert solar energy into electricity highlights their significance in renewable energy technologies (Kuang et al., 2006).
Water-Splitting and CO2 Reduction : These complexes have been incorporated into dye-sensitized photoelectrosynthesis cells for solar fuel generation. Their stability on metal oxide surfaces makes them suitable for water splitting and CO2 reduction applications (Norris et al., 2013).
Biological Interactions : The interactions of ruthenium bipyridine complexes with calf thymus DNA have been studied. Such research is vital for understanding the biological implications of these complexes and their potential in biochemistry and medicine (Bhat et al., 2010).
Electrochemiluminescence Applications : Their use in self-enhanced electrochemiluminescence nanorods for detecting biomarkers like N-Acetyl-β-d-glucosaminidase demonstrates the potential of these complexes in sensitive and specific biosensing applications (Wang et al., 2016).
Catalytic Oxidation of Water : A bis(ruthenium-bipyridine) complex has been shown to catalytically oxidize water, an application relevant in the context of renewable energy and environmental chemistry (Wada et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOLOZSLWBDCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N8O8Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



